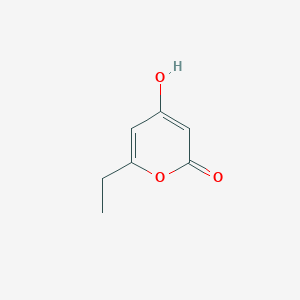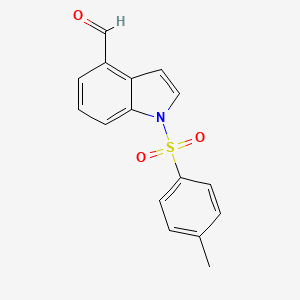![molecular formula C12H20N4O2 B8785739 tert-Butyl ((5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methyl)carbamate](/img/structure/B8785739.png)
tert-Butyl ((5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methyl)carbamate is a heterocyclic compound that features a tetrahydroimidazo[1,5-A]pyrazine core structure with a tert-butoxycarbonyl (Boc) protected aminomethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methyl)carbamate typically involves the following steps:
Formation of the tetrahydroimidazo[1,5-A]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors such as diamines and diketones.
Introduction of the Boc-protected aminomethyl group: This step involves the reaction of the tetrahydroimidazo[1,5-A]pyrazine core with Boc-protected aminomethyl reagents under suitable conditions, often using bases like triethylamine or catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl ((5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions to yield the free aminomethyl derivative.
Substitution Reactions: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Deprotected Aminomethyl Derivative: Resulting from Boc group removal.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Oxidized or Reduced Products: Depending on the specific oxidation or reduction reactions performed.
Applications De Recherche Scientifique
tert-Butyl ((5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methyl)carbamate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: Employed in the study of enzyme inhibitors, receptor ligands, and other biologically active molecules.
Chemical Biology: Utilized in the development of chemical probes for studying biological pathways and mechanisms.
Industrial Chemistry: Applied in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl ((5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methyl)carbamate depends on its specific application and the target it interacts with. Generally, the compound may act by:
Binding to Enzymes or Receptors: Modulating their activity through competitive or non-competitive inhibition.
Interacting with Biological Pathways: Affecting signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
3-(Aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine: The deprotected form of the compound.
Other Boc-Protected Amines: Compounds with similar Boc-protected amino groups but different core structures.
Tetrahydroimidazo[1,5-A]pyrazine Derivatives: Compounds with various substituents on the tetrahydroimidazo[1,5-A]pyrazine core.
Uniqueness: tert-Butyl ((5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methyl)carbamate is unique due to its specific combination of a Boc-protected aminomethyl group and the tetrahydroimidazo[1,5-A]pyrazine core. This combination imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C12H20N4O2 |
|---|---|
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
tert-butyl N-(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-ylmethyl)carbamate |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)15-8-10-14-7-9-6-13-4-5-16(9)10/h7,13H,4-6,8H2,1-3H3,(H,15,17) |
Clé InChI |
OCCVAEOFLIFBIL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=NC=C2N1CCNC2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Fluorophenyl)-1,3-oxazol-4-YL]ethan-1-amine](/img/structure/B8785668.png)



![4-(Benzo[d]oxazol-2-yl)-N-methylaniline](/img/structure/B8785707.png)

![4-[(2-Oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B8785715.png)
![Thieno[2,3-d]pyrimidin-4-amine, N-(1-methylethyl)-](/img/structure/B8785729.png)


![4-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B8785748.png)

